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Compound of Interest

Compound Name: Hydroxymethyl-methaqualon

Cat. No.: B15065814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

Hydroxymethyl-methaqualone, a significant metabolite of the quinazolinone sedative-

hypnotic drug, methaqualone. The information is curated for professionals in drug research,

development, and forensic analysis, offering a centralized resource for the characterization of

this compound.

Chemical and Spectroscopic Data Summary
Hydroxymethyl-methaqualone, also known by its IUPAC name 2-(Hydroxymethyl)-3-(2-

methylphenyl)-4(3H)-quinazolinone, is a product of the metabolic oxidation of methaqualone.[1]

Its chemical formula is C₁₆H₁₄N₂O₂, with a molecular weight of 266.29 g/mol .[2][3]

Table 1: Mass Spectrometry Data for Hydroxymethyl-
methaqualone
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Parameter Value Reference

Molecular Formula C₁₆H₁₄N₂O₂ [2][3]

Molecular Weight 266.29 g/mol [2][3]

Exact Mass 266.105528 g/mol [4]

Key Mass Fragments (m/z)
Intense molecular ion at m/e

266.[1]
[1]

Note: Detailed fragmentation patterns can be found in specialized mass spectrometry

databases.

Table 2: Predicted/Typical NMR Spectroscopic Data for
Hydroxymethyl-methaqualone
Due to the limited availability of published experimental NMR data specifically for

Hydroxymethyl-methaqualone, this table presents predicted chemical shifts (δ) based on its

chemical structure and known values for similar quinazolinone derivatives.

¹H NMR Predicted δ (ppm) Multiplicity Assignment

Aromatic Protons

(Quinazolinone &

Phenyl)

7.0 - 8.5 Multiplets
CH groups on the

aromatic rings

Methylene Protons ~4.5 - 5.0 Singlet -CH₂-OH

Methyl Protons ~2.2 - 2.5 Singlet
-CH₃ on the tolyl

group

Hydroxyl Proton Variable Broad Singlet -OH
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¹³C NMR Predicted δ (ppm) Assignment

Carbonyl Carbon ~160 - 165 C=O of the quinazolinone ring

Aromatic/Heteroaromatic

Carbons
~115 - 150

Carbons of the quinazolinone

and phenyl rings

Methylene Carbon ~60 - 65 -CH₂-OH

Methyl Carbon ~15 - 20 -CH₃ on the tolyl group

Table 3: Typical Infrared (IR) Absorption Bands for
Hydroxymethyl-methaqualone
The following are characteristic IR absorption frequencies expected for the functional groups

present in Hydroxymethyl-methaqualone.

Functional Group Typical Wavenumber (cm⁻¹) Vibrational Mode

O-H (Alcohol) 3200 - 3600 (broad) Stretching

C-H (Aromatic) 3000 - 3100 Stretching

C-H (Aliphatic) 2850 - 3000 Stretching

C=O (Amide) 1650 - 1690 Stretching

C=N (Iminé) 1620 - 1650 Stretching

C=C (Aromatic) 1450 - 1600 Stretching

C-O (Alcohol) 1000 - 1260 Stretching

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for Hydroxymethyl-methaqualone, based on standard laboratory practices for the analysis of

small organic molecules and metabolites.

Synthesis of Hydroxymethyl-methaqualone
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As a metabolite, Hydroxymethyl-methaqualone is typically isolated from biological samples

(e.g., urine) of individuals administered methaqualone.[1] Chemical synthesis would likely

follow a multi-step pathway involving the preparation of a suitably functionalized anthranilic acid

derivative, followed by condensation with o-toluidine. A plausible, though not explicitly cited,

synthetic route could involve the reaction of N-acetyl-2-aminobenzoic acid with a protecting

group on the methyl group, followed by deprotection and cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of purified Hydroxymethyl-methaqualone is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).
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Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide

(KBr) and pressed into a thin, transparent pellet.

ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly

on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from

the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced directly via a solid probe or, more

commonly, as the eluent from a gas chromatography (GC) or liquid chromatography (LC)

column.

Ionization Method: Electron Ionization (EI) is a common method for GC-MS analysis of such

compounds. Electrospray Ionization (ESI) is typically used for LC-MS.

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range

appropriate for the molecular weight of the compound (e.g., m/z 50-500).

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions.

Metabolic Pathway Visualization
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Hydroxymethyl-methaqualone is a primary product of the phase I metabolism of

methaqualone. The following diagram illustrates this biotransformation.

Methaqualone
(C₁₆H₁₄N₂O)

Hydroxymethyl-methaqualone
(C₁₆H₁₄N₂O₂)

Oxidation (Hydroxylation)
[Cytochrome P450 Enzymes]

Click to download full resolution via product page

Caption: Metabolic conversion of Methaqualone.

This guide serves as a foundational resource for the spectroscopic identification and

characterization of Hydroxymethyl-methaqualone. Researchers are encouraged to consult

primary literature and spectral databases for the most detailed and up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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